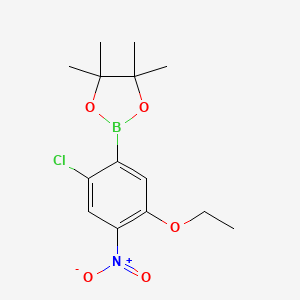![molecular formula C13H20BN3O3 B7954162 N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B7954162.png)
N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide is an organic compound that features a boronic ester group and an amino group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide typically involves the following steps:
Formation of the Boronic Ester Group: The boronic ester group can be introduced via a reaction between a suitable boronic acid and a diol, such as pinacol, under dehydrating conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or an amine source.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to the boronic ester group’s ability to interact with diols and other biomolecules.
Medicine: Explored for its potential as an enzyme inhibitor or drug candidate, particularly in cancer research.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition applications. The amino group can participate in hydrogen bonding and other interactions, further enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of an acetamide group.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a phenyl group instead of a pyridine ring.
2-Aminopyridine-5-boronic acid pinacol ester: Similar boronic ester group but with different substituents on the pyridine ring.
Uniqueness
N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide is unique due to its combination of a boronic ester group and an amino group on a pyridine ring, which provides a versatile platform for various chemical modifications and applications. Its structure allows for specific interactions with biological molecules, making it a valuable compound in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
N-[5-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BN3O3/c1-8(18)17-11-10(6-9(15)7-16-11)14-19-12(2,3)13(4,5)20-14/h6-7H,15H2,1-5H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVMRDKFSVRNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one](/img/structure/B7954090.png)


![1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one](/img/structure/B7954114.png)
![3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline](/img/structure/B7954117.png)


![(2E)-2-Cyano-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B7954139.png)

![(2R)-1-Hydroxy-S-(4-methylphenyl)-N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propane-2-sulfonamido](/img/structure/B7954148.png)
![3-Fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline](/img/structure/B7954158.png)
![N-tert-Butyl-2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B7954178.png)
![Ethyl 2-cyano-2-[(2Z)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-ylidene]acetate](/img/structure/B7954179.png)
